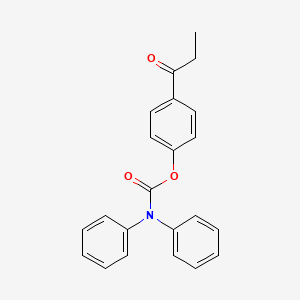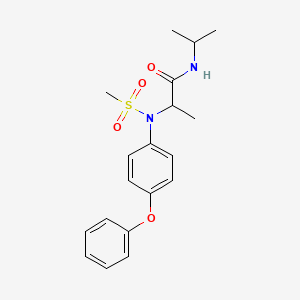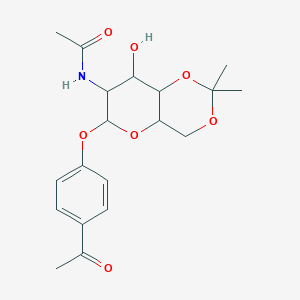
4-propionylphenyl diphenylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as methylene diphenyl-4,4′-dicarbamate (MDC), involves one-pot processes using aniline, dimethyl carbonate, and formalin, with catalysts like Zn(OAc)2 and Hβ to facilitate the reaction. This method achieves high conversion rates and yields under optimal conditions, highlighting efficient synthetic pathways for carbamate compounds (Li et al., 2015).
Molecular Structure Analysis
Studies on carbamate analogs, such as 4-diphenylcarbamyl-N-methylpiperidine, reveal insights into the molecular structure, showing distinct conformations that influence the compound's chemical behavior. These conformations are determined by the positioning of functional groups around the central molecular framework, affecting its reactivity and interactions (Barlow & Johnson, 1989).
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, including condensation and cyclization, to form structurally diverse derivatives with significant biological and chemical activity. These reactions are influenced by catalysts and conditions, demonstrating the versatile chemistry of carbamates (Pandey et al., 2019).
Physical Properties Analysis
The physical properties of carbamate compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on chalcone derivatives provide insights into these properties, emphasizing the importance of molecular arrangement and intermolecular interactions in determining the physical characteristics of carbamates (Salian et al., 2018).
Chemical Properties Analysis
Carbamate compounds exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and other chemical agents. These properties are largely determined by the molecular structure and functional groups present, enabling their use in various synthetic and industrial applications (Aresta, Dibenedetto, & Quaranta, 1998).
Applications De Recherche Scientifique
1. Functionalized Ionic Liquids for Actinides and Rare-Earth Elements Recovery
A novel class of functionalized ionic liquids, bearing diphenylcarbamoylmethylphosphine oxide complexing groups, has been developed for the recovery of actinides and rare-earth elements. These ligands form complexes with europium chloride or europium nitrate, demonstrating potential in sorption activity towards these elements in nitric acid solutions (Odinets et al., 2010).
2. Cholinesterase Inhibitors
O-Aromatic (thio)carbamates, which include structures similar to 4-propionylphenyl diphenylcarbamate, have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. These compounds have shown effective inhibition, with some exhibiting stronger inhibition than established drugs, suggesting potential applications in the treatment of related disorders (Krátký et al., 2016).
3. Antinociceptive and Anti-Serotonergic Effects
4-Aryl-(thio)semicarbazides linked with diphenylacetyl moiety have demonstrated strong antinociceptive activity and significant anti-serotonergic effects. This research highlights the therapeutic potential of these compounds in pain management and serotonin-related treatments (Wujec et al., 2014).
4. Cytotoxicity and DNA Damage Studies
Studies involving N-diphenyl-N'-(biphenyl-4-carbonyl/4-chlorobenzoyl) thiocarbamides have explored their cytotoxicity activity against various human cancer cell lines. These compounds have shown promising activity, particularly against cervical and ovarian cancer cells, and have potential applications in cancer research and treatment (Pandey et al., 2019).
5. Adenosine Receptor Antagonists
Carbamate substituted 2-amino-4,6-diphenylpyrimidines, with potential applications as dual adenosine A1 and A2A receptor antagonists, have been evaluated for their therapeutic potential in treating Parkinson's disease. These compounds have shown promising affinities, suggesting a role in neurological disorder treatment (Robinson et al., 2016).
6. Aggregation-Induced Emission and Electroluminescence
Carbazole and triphenylamine-substituted ethenes, including structures related to 4-propionylphenyl diphenylcarbamate, have been studied for their optical properties, demonstrating potential applications in organic light-emitting diodes (OLEDs) and other photonic devices. They exhibit aggregation-induced emission and mechanochromism, indicating potential in various optical and electronic applications (Chan et al., 2014).
Propriétés
IUPAC Name |
(4-propanoylphenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)17-13-15-20(16-14-17)26-22(25)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBFYRWDBILJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionylphenyl diphenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B4016924.png)
![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)

![N-cycloheptyl-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B4016961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4016962.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016967.png)
![1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol](/img/structure/B4016977.png)
![5-chloro-4-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4016984.png)

![N-[1-(3-benzoyl-4-methyl-5-oxo-1,3-oxazolidin-2-ylidene)ethyl]benzamide](/img/structure/B4016997.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017013.png)
![6-[(2,6-dimethylphenoxy)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4017023.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017028.png)
![N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)